molecular formula C18H20N4O3S B2739115 7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 941965-81-7

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2739115
CAS No.: 941965-81-7
M. Wt: 372.44
InChI Key: QBTSOBCWGDNSLT-UHFFFAOYSA-N
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Description

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with isobutyl, methyl, and a phenylethylthio group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and an appropriate amine, followed by cyclization.

    Substitution Reactions: The isobutyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

    Thioether Formation: The phenylethylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring the reactions are scalable for large-scale production, which may involve continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethylthio group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of carbonyl groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its purine structure.

    Receptor Binding: Investigated for binding to specific receptors in biological systems.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The phenylethylthio group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar purine structure but different substituents.

    Theobromine (3,7-dimethylxanthine): Another purine derivative with different biological activities.

    Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine): Used in the treatment of gout, structurally related but with different functional groups.

Uniqueness

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-7-(2-methylpropyl)-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11(2)9-22-14-15(21(3)17(25)20-16(14)24)19-18(22)26-10-13(23)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSOBCWGDNSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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